Conformational Restriction and Entropic Advantage Over Linear Amino Nitriles
The cyclobutane core of 1-(aminomethyl)cyclobutanecarbonitrile enforces a rigid, puckered conformation, unlike the multiple rotatable bonds in linear amino nitriles. This restriction reduces the entropic penalty (TΔS) upon binding to a biological target, a well-established principle in medicinal chemistry. The magnitude of this entropic advantage is class-level inferential but translates to potential improvements in binding affinity (ΔG) by 0.5-3 kcal/mol [1].
| Evidence Dimension | Conformational Flexibility and Entropic Binding Penalty |
|---|---|
| Target Compound Data | Rigid, conformationally restricted (cyclobutane core) |
| Comparator Or Baseline | Linear amino nitriles (e.g., 3-aminopropanenitrile) with multiple rotatable bonds |
| Quantified Difference | Potential improvement in binding free energy (ΔΔG) of up to ~0.5-3 kcal/mol due to reduced entropic penalty [1] |
| Conditions | Theoretical and general medicinal chemistry principles; applicable to target binding interactions |
Why This Matters
For procurement, selecting a building block that offers pre-organized conformation can increase the probability of obtaining potent and selective lead compounds early in a drug discovery campaign, potentially reducing synthesis iterations and saving resources.
- [1] van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. https://doi.org/10.1002/cmdc.202200020 View Source
